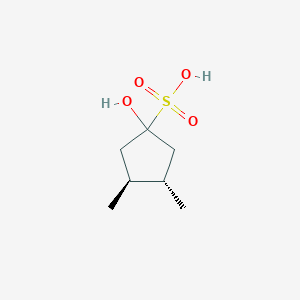![molecular formula C31H29IN4S B12627251 N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide](/img/structure/B12627251.png)
N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Akt inhibitor-IV is a potent inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in regulating cell proliferation, survival, and metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Akt inhibitor-IV involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by the introduction of specific functional groups to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of (E)-Akt inhibitor-IV follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. Purification methods such as crystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
(E)-Akt inhibitor-IV undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents, leading to analogs with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
Scientific Research Applications
(E)-Akt inhibitor-IV has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the PI3K/Akt signaling pathway and its role in cellular processes.
Biology: Employed in cell culture studies to investigate the effects of Akt inhibition on cell proliferation, apoptosis, and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where the PI3K/Akt pathway is dysregulated.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K/Akt pathway.
Mechanism of Action
(E)-Akt inhibitor-IV exerts its effects by interfering with the phosphorylation cascade that activates Akt. It binds to the ATP-binding site of Akt, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound’s ability to modulate Akt activity makes it a valuable tool for investigating the molecular mechanisms underlying cell signaling.
Comparison with Similar Compounds
Similar Compounds
Mito-LND: Another compound that induces endoplasmic reticulum stress and reactive oxygen species accumulation, similar to (E)-Akt inhibitor-IV.
PF-AKT400: A related inhibitor with similar targets and mechanisms of action.
Uniqueness
(E)-Akt inhibitor-IV stands out due to its potent cytotoxicity and specificity for the PI3K/Akt pathway. Its unique structure and functional groups contribute to its high efficacy and selectivity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C31H29IN4S |
|---|---|
Molecular Weight |
616.6 g/mol |
IUPAC Name |
N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide |
InChI |
InChI=1S/C31H28N4S.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;/h4-22,30H,3H2,1-2H3;1H/b21-20+; |
InChI Key |
FIKDMAZMOIQHOO-ANVLNOONSA-N |
Isomeric SMILES |
CCN1C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6.I |
Canonical SMILES |
CCN1C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



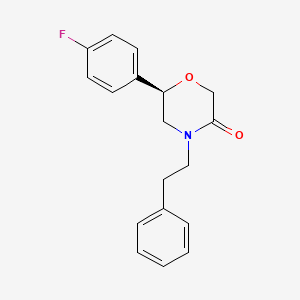


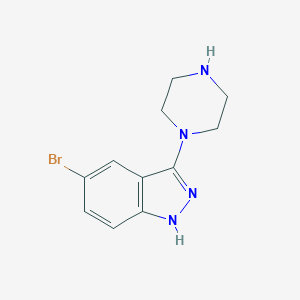
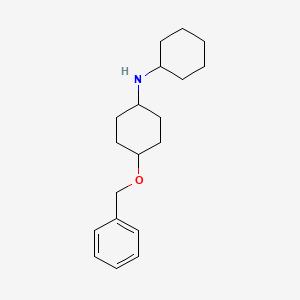
![6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12627204.png)
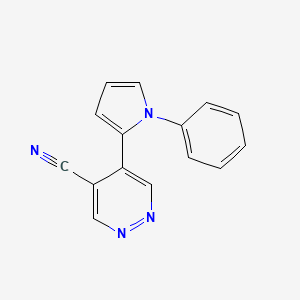
![5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione](/img/structure/B12627214.png)
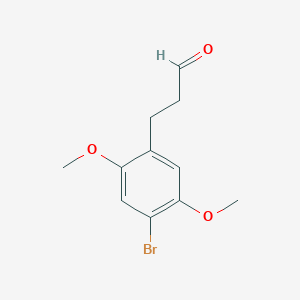

![N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine](/img/structure/B12627244.png)
![(10R,11S,15R,16S)-13-(2-chlorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12627246.png)
